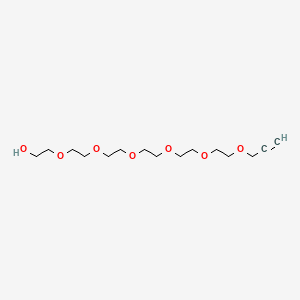

Propargyl-PEG7-alcohol

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWWECGLRVWCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG7-alcohol: A Comprehensive Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-alcohol is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its distinct architecture, featuring a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides an in-depth examination of its properties, applications, and the experimental protocols essential for its effective utilization in research and development.

Core Properties and Specifications

This compound is a liquid at standard conditions, valued for its role as a PEG-based linker. The terminal propargyl group is amenable to highly efficient "click" chemistry reactions, while the PEG spacer enhances solubility and minimizes steric hindrance. The terminal hydroxyl group provides a further point for derivatization or conjugation.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₇ | [1][2] |

| Molecular Weight | 320.38 g/mol | [1][2] |

| CAS Number | 944560-99-0, 1422023-54-8 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically >95% or >96% | [1][2] |

| Storage Temperature | 2-8°C |

Solubility

Polyethylene glycol (PEG) derivatives, including this compound, exhibit broad solubility in a range of solvents. They are generally soluble in water and many organic solvents such as dimethylformamide (DMF), dichloromethane, toluene, and acetonitrile.[3] The solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[3]

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a critical component in the synthesis of complex biomolecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[4] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The PEG linker in this compound provides the necessary length and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets, facilitating the formation of a productive ternary complex.[4]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition reaction between the propargyl group of this compound and an azide-functionalized molecule. This reaction is highly efficient and specific, forming a stable triazole linkage.[5]

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Copper-binding ligand (e.g., THPTA)

-

Reaction Buffer (e.g., phosphate (B84403) buffer)

-

Solvents for dissolution (e.g., DMF, DMSO, water)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the copper-binding ligand (e.g., 50 mM THPTA in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio in the reaction buffer.

-

Add the copper-binding ligand to the reaction mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.25 mM.[5]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[5]

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature with gentle stirring.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.

-

-

Purification:

-

Upon completion, purify the conjugate using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.

-

PROTAC Synthesis (Adapted Protocol)

This protocol provides a general two-step strategy for synthesizing a PROTAC using this compound as a linker. This involves an initial conjugation step to attach the first ligand, followed by a click chemistry reaction to attach the second, azide-modified ligand.

Step 1: Conjugation of the First Ligand to this compound

The hydroxyl group of this compound can be activated or modified to react with a suitable functional group on the first ligand (e.g., a carboxylic acid on the ligand can be coupled to the alcohol via an esterification reaction). The specific activation chemistry will depend on the nature of the ligand.

Step 2: Click Chemistry with the Second Ligand

The resulting propargyl-functionalized ligand from Step 1 can then be reacted with an azide-modified second ligand using the CuAAC protocol described above.

General Procedure:

-

Ligand Functionalization: Ensure one of your ligands possesses an azide (B81097) group for the click reaction.

-

First Ligand Conjugation:

-

Activate the hydroxyl group of this compound (e.g., by converting it to a better leaving group like a tosylate).

-

React the activated Propargyl-PEG7-linker with the first ligand under appropriate conditions.

-

Purify the resulting alkyne-functionalized intermediate.

-

-

Click Reaction:

-

Dissolve the alkyne-functionalized intermediate and the azide-modified second ligand in a suitable solvent system.

-

Perform the CuAAC reaction as detailed in the previous protocol.

-

-

Final Purification: Purify the final PROTAC compound using preparative HPLC and characterize it by LC-MS and NMR to confirm its identity and purity.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes involving this compound, the following diagrams illustrate the key molecular structure and reaction pathways.

Caption: Molecular structure of this compound.

Caption: General workflow for a CuAAC reaction.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen. Adhered or collected material should be disposed of in accordance with local regulations.

It is important to distinguish the safety profile of this compound from that of the unrelated and significantly more hazardous compound, propargyl alcohol. Always refer to the specific Safety Data Sheet (SDS) for this compound before use.

References

Propargyl-PEG7-alcohol: A Technical Overview of its Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-alcohol is a heterobifunctional linker molecule integral to advancements in bioconjugation and drug development. Its unique chemical structure, featuring a terminal alkyne group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a primary alcohol, provides a versatile platform for covalently linking and modifying biomolecules. This guide details the molecular characteristics of this compound and provides insight into its application, particularly in the realm of "click chemistry."

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C15H28O7 | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| CAS Number | 944560-99-0 | [1][2] |

| Appearance | Liquid | [2] |

| Purity | >95% | [2] |

| SMILES | OCCOCCOCCOCCOCCOCCOCCOCC#C | [1] |

Chemical Structure

The structure of this compound is characterized by a propargyl group at one terminus, providing a reactive alkyne for click chemistry. The central feature is a hydrophilic seven-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance in bioconjugation applications. The other terminus is a hydroxyl group, which can be used for further derivatization or attachment to other molecules.

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction enables the efficient and specific conjugation of the propargyl-functionalized linker to a molecule containing an azide (B81097) group, forming a stable triazole linkage. The following outlines a general protocol for such a bioconjugation reaction.

Materials:

-

This compound

-

Azide-modified molecule of interest (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a copper ligand)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO or DMF)

General Protocol for CuAAC Reaction:

-

Preparation of Stock Solutions:

-

Dissolve this compound in an appropriate solvent to a desired concentration (e.g., 10 mM in DMSO).

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

If using, prepare a stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and a molar excess of this compound (typically 1.5 to 10 equivalents).

-

If using TBTA, add it to the reaction mixture at this stage.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature with gentle stirring for 1 to 4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE for protein conjugations.

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

-

Workflow for a Generic CuAAC Reaction:

Caption: A generalized workflow for a CuAAC reaction.

This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] In this context, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic PEG chain can enhance the solubility and cell permeability of the resulting PROTAC.

References

Propargyl-PEG7-alcohol: A Technical Guide for Drug Development Professionals

Propargyl-PEG7-alcohol is a discrete polyethylene (B3416737) glycol (dPEG) linker that is frequently employed in bioconjugation and drug development. Its structure, featuring a terminal alkyne group and a hydroxyl group separated by a seven-unit polyethylene glycol chain, makes it a versatile tool for researchers. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental workflows.

Core Properties and Specifications

This compound is a valuable reagent in the field of chemical biology, particularly for its role as a linker in creating more complex molecular architectures. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 944560-99-0 | [1][2][3] |

| Molecular Formula | C15H28O7 | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Purity | Typically >95%, >96%, or 98% | [1][2][3] |

| Form | Liquid | [2] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Storage | Recommended storage at -20°C | [3] |

Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature. The terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the terminal hydroxyl group can be further functionalized.[3][4] This makes it an important component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a building block for the linker component of PROTACs, providing the necessary spacing and flexibility for the two binding moieties to effectively engage their respective protein targets.[4][5]

Caption: General mechanism of action for a PROTAC molecule.

Click Chemistry

The propargyl group is the key functional moiety for click chemistry. Specifically, it undergoes a highly efficient and specific cycloaddition reaction with azide-containing molecules in the presence of a copper(I) catalyst. This reaction is widely used to conjugate molecules in complex biological environments due to its high yield, stereospecificity, and the bio-inert nature of the participating functional groups.[3][4]

Experimental Protocols

While specific protocols for this compound are often proprietary or application-dependent, a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This protocol serves as a representative workflow for conjugating this compound to an azide-functionalized molecule.

Objective: To conjugate this compound to an azide-containing molecule (Molecule-N3).

Materials:

-

This compound

-

Azide-functionalized molecule (Molecule-N3)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, water, t-butanol/water mixture)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of Molecule-N3 in the same solvent.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add Molecule-N3.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound.

-

Add the solvent to achieve the desired reaction concentration.

-

-

Initiation of Click Reaction:

-

Add sodium ascorbate to the reaction mixture (typically 5-10 mole percent).

-

Add CuSO4 to the reaction mixture (typically 1-5 mole percent). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

-

Alternatively, a Cu(I) source like copper(I) bromide or a pre-formed Cu(I)-ligand complex can be used.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature with stirring.

-

Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

-

The reaction can be monitored by techniques such as TLC, LC-MS, or NMR to assess completion.

-

-

Purification:

-

Upon completion, the reaction mixture may be quenched.

-

The desired conjugate is typically purified using chromatographic techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography to remove excess reagents and byproducts.

-

Caption: General workflow for a CuAAC click chemistry reaction.

References

Propargyl-PEG7-alcohol: A Technical Guide to Solvent Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG7-alcohol. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the expected qualitative solubility based on the well-established properties of polyethylene (B3416737) glycol (PEG) compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of liquid compounds like this compound, which can be employed by researchers to ascertain precise solubility limits in various solvent systems.

Core Concepts: Understanding PEG Solubility

Polyethylene glycols are polymers of ethylene (B1197577) oxide and are known for their versatile solubility profile. Generally, PEGs are highly soluble in water and a range of organic solvents.[1] This solubility is attributed to the ether oxygen atoms along the polymer chain which can form hydrogen bonds with protic solvents like water and the overall polarity of the molecule.

This compound, with the chemical formula C₁₅H₂₈O₇, is a heterobifunctional PEG linker containing a terminal alkyne group (propargyl) and a hydroxyl group. Its relatively low molecular weight (approximately 320.38 g/mol ) and the presence of seven ethylene glycol units suggest that its solubility will be largely governed by the general principles of PEG solubility. It is anticipated to be a liquid at room temperature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents. This information is extrapolated from the general solubility characteristics of low molecular weight PEGs.[1][2][3] For research and development purposes, it is crucial to experimentally verify these expected solubilities.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Notes |

| Polar Protic | Water, Ethanol, Methanol | Highly Soluble/Miscible | The hydroxyl group and ether linkages of the PEG chain readily form hydrogen bonds with protic solvents. While highly soluble in water and short-chain alcohols, solubility may decrease with longer chain alcohols.[2][4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble/Miscible | The polarity of these solvents allows for favorable dipole-dipole interactions with the PEG chain.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | PEGs are generally soluble in chlorinated solvents.[2][5] |

| Aromatic | Toluene, Benzene | Less Soluble | Solubility in aromatic hydrocarbons is typically lower for PEGs compared to more polar solvents. Heating may be required to dissolve the compound.[2] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble/Immiscible | The significant difference in polarity between the PEG molecule and non-polar solvents leads to poor solvation.[2][5] |

Experimental Protocols: Determination of Liquid Compound Solubility

To obtain quantitative or precise qualitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the miscibility and solubility of a liquid compound in various solvents by visual inspection.[6][7][8]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, DMF, DCM, toluene, hexane)

-

Small, clear glass vials or test tubes with caps

-

Calibrated pipettes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Bring the this compound and all test solvents to the desired experimental temperature (e.g., room temperature, 25°C).

-

-

Initial Miscibility Test:

-

To a vial, add a defined volume of the test solvent (e.g., 1 mL).

-

To the same vial, add an equal volume of this compound (1 mL).

-

Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed for a minimum of 15 minutes.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible (Soluble): The mixture is a single, clear, and homogenous phase with no visible particles, cloudiness, or separation.

-

Immiscible (Insoluble): Two distinct layers are formed.

-

Partially Miscible: The mixture is cloudy or forms an emulsion that does not separate completely.

-

-

-

Determining Approximate Solubility (for miscible/partially miscible results):

-

Prepare a series of dilutions of this compound in the test solvent. For example, prepare concentrations of 100 mg/mL, 50 mg/mL, 10 mg/mL, and 1 mg/mL.

-

For each concentration, add the appropriate amount of this compound to a known volume of the solvent in a vial.

-

Vortex each vial until the solute is fully dispersed.

-

Incubate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

-

After incubation, visually inspect each vial for any signs of phase separation, precipitation, or cloudiness. The highest concentration that remains a clear, single phase is the approximate solubility.

-

-

Reporting:

-

Record the solvent, the concentration of this compound tested, the temperature of the experiment, and the visual observation (soluble, partially soluble, or insoluble).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for the Initial Miscibility Test.

Caption: Workflow for Determining Approximate Solubility.

References

- 1. labinsights.nl [labinsights.nl]

- 2. creativepegworks.com [creativepegworks.com]

- 3. fao.org [fao.org]

- 4. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]

Propargyl-PEG7-alcohol as a Bifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG7-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique molecular architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol for further functionalization, offers a versatile platform for the synthesis of complex molecular constructs. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and structured data are presented to facilitate its practical implementation in research and development settings.

Introduction

The precise and efficient linking of different molecular entities is a cornerstone of modern chemical biology and drug discovery. Bifunctional linkers, possessing two distinct reactive functional groups, are instrumental in this regard, enabling the assembly of molecules with novel functions. This compound belongs to the class of polyethylene glycol (PEG) based linkers, which are widely recognized for their ability to improve the solubility, bioavailability, and pharmacokinetic properties of bioconjugates.[1]

The structure of this compound incorporates three key features:

-

A Terminal Propargyl Group: This alkyne functionality is a key component for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][3] This allows for the specific and stable conjugation to molecules bearing an azide (B81097) group.

-

A Seven-Unit Polyethylene Glycol (PEG7) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, which is often a challenge for large and complex biomolecules.[1] The defined length of the PEG7 spacer provides optimal spatial separation between the conjugated molecules, which is critical for maintaining their biological activity and promoting favorable interactions, such as the formation of a stable ternary complex in PROTACs.[4]

-

A Primary Alcohol Group: The terminal hydroxyl group provides a versatile handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or activated for coupling with various functional groups, enabling a wide range of conjugation strategies.

This combination of features makes this compound a particularly useful linker in the construction of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₇ | [5] |

| Molecular Weight | 320.38 g/mol | [6] |

| CAS Number | 944560-99-0 | [5] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Purity | Typically >95% or >98% | [3][6] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [7] |

| Storage Conditions | Store at -20°C, desiccated | [7] |

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general and efficient method can be inferred from the synthesis of similar heterobifunctional oligo(ethylene glycol) (OEG) linkers.[8][9][10] The synthesis typically involves a sequential modification of a symmetrical PEG diol.

A plausible synthetic route involves the mono-propargylation of heptaethylene glycol. This desymmetrization is a key step. The remaining hydroxyl group can then be used for further reactions if needed, but for this compound, the synthesis is complete at this stage.

A general workflow for the synthesis is outlined below:

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable component in the synthesis of complex biomolecules, particularly in the development of PROTACs and for bioconjugation applications.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein (protein of interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical determinant of a PROTAC's efficacy, and this compound offers several advantages in this context:[4][12]

-

Modular Synthesis: The propargyl group allows for the use of click chemistry to connect one of the ligands, simplifying the synthesis and enabling the rapid generation of a library of PROTACs with different linkers and ligands.[12]

-

Optimal Spacing and Flexibility: The length and flexibility of the PEG7 chain are crucial for allowing the two ends of the PROTAC to simultaneously bind to the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[12]

-

Enhanced Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC, which are often challenging properties for these large molecules.[1]

The general mechanism of PROTAC-mediated protein degradation is illustrated below:

Bioconjugation and Drug Delivery

The orthogonal reactive handles of this compound make it an excellent tool for bioconjugation. The propargyl group can be specifically reacted with an azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide) via CuAAC. The alcohol group can be further modified to introduce other functionalities for attaching drugs, imaging agents, or targeting moieties. The PEG spacer in these conjugates serves to improve solubility, reduce immunogenicity, and enhance the pharmacokinetic profile of the final product.

Experimental Protocols

This section provides detailed, generalized methodologies for the use of this compound in the synthesis of a PROTAC. These protocols should be considered as a starting point and may require optimization for specific applications.

General Two-Step PROTAC Synthesis

This protocol describes a common strategy for synthesizing a PROTAC where one ligand is attached via an amide bond and the second via a click reaction.

Step 1: Amide Coupling of the First Ligand to this compound (if the alcohol is first converted to a carboxylic acid)

Note: This step assumes the alcohol group of this compound has been oxidized to a carboxylic acid (Propargyl-PEG7-acid). Alternatively, the alcohol can be activated for coupling, or the ligand may have a group that reacts directly with the alcohol.

Materials:

-

Ligand 1 (with a primary or secondary amine)

-

Propargyl-PEG7-acid

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic base (e.g., DIPEA)

-

Anhydrous organic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in an appropriate anhydrous solvent.

-

Add the coupling reagents (e.g., HATU (1.2 eq)) and the organic base (e.g., DIPEA (2.0 eq)).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the alkyne-functionalized intermediate by chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Attach the Second Ligand

Materials:

-

Alkyne-functionalized intermediate from Step 1

-

Azide-modified Ligand 2

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (optional, e.g., TBTA or THPTA)[7]

-

Solvent (e.g., DMSO/water or t-BuOH/water)

Procedure:

-

Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a suitable solvent mixture.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq) in water. If using a copper ligand, pre-mix the CuSO₄ with the ligand.

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by chromatography (e.g., HPLC).

A generalized workflow for PROTAC development is shown below:

Role in Studying Signaling Pathways

This compound does not directly participate in cellular signaling pathways. Instead, it serves as a critical component in the construction of chemical tools, such as PROTACs, that can be used to investigate these pathways. By mediating the degradation of a specific protein within a signaling cascade, researchers can elucidate the function of that protein and its role in the pathway.

For example, a PROTAC designed to degrade a specific kinase can be used to study the downstream effects of removing that kinase from a signaling pathway, providing insights into the pathway's regulation and its role in disease. The ability to rapidly and selectively degrade a target protein offers a powerful alternative to genetic knockout or RNA interference techniques.[6]

The diagram below illustrates how a PROTAC can be used to intervene in a simplified signaling pathway.

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and drug development. Its well-defined structure, incorporating a clickable alkyne, a hydrophilic PEG spacer, and a modifiable alcohol, provides a robust platform for the synthesis of complex bioconjugates and targeted protein degraders. The protocols and information presented in this guide are intended to serve as a comprehensive resource for the effective utilization of this compound in advancing research and the development of novel therapeutics. The continued application of such well-designed linkers will undoubtedly play a pivotal role in the future of targeted medicine.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs and Targeted Protein Degradation - Part 2 - 2021 Archive [discoveryontarget.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

The Strategic Role of Propargyl-PEG7-alcohol in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the targeted degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI), is critically dependent on the linker that connects the two binding moieties. Among the diverse array of linkers, Propargyl-PEG7-alcohol has emerged as a valuable and versatile building block in PROTAC synthesis. This technical guide provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in drug discovery.

Core Principles of this compound in PROTAC Design

This compound is a bifunctional linker that incorporates three key chemical features, each contributing to the overall efficacy of the resulting PROTAC molecule:

-

The Propargyl Group: This terminal alkyne moiety is the cornerstone of its utility in modular PROTAC synthesis. It serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[] This allows for the late-stage, covalent linkage of the linker to an azide-functionalized ligand (either for the POI or the E3 ligase), simplifying the synthesis of PROTAC libraries with diverse components.[2]

-

The Heptaethylene Glycol (PEG7) Chain: The seven-unit polyethylene (B3416737) glycol spacer offers a crucial balance of properties:

-

Hydrophilicity: The repeating ether units of the PEG chain enhance the aqueous solubility of the PROTAC, a common challenge for these often large and lipophilic molecules.[3] Improved solubility is critical for formulation, bioavailability, and overall drug-like properties.

-

Flexibility and Spacing: The length and flexibility of the PEG7 chain provide the necessary spatial separation between the POI-binding and E3 ligase-recruiting ligands. This allows for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The optimal linker length is a critical parameter that often needs to be empirically determined for each specific POI and E3 ligase pair.[4]

-

Reduced Steric Hindrance: The flexible nature of the PEG chain can help to minimize steric clashes between the two proteins, facilitating their productive interaction within the ternary complex.

-

-

The Terminal Alcohol Group: The primary alcohol at the other end of the linker provides a versatile attachment point for the second ligand. This can be achieved through various chemical transformations, such as etherification or esterification, allowing for a stable connection to the warhead or E3 ligase ligand.

Quantitative Data on PEG-based PROTACs

Table 1: Illustrative Biological Activity of a Representative PEG-based PROTAC

| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| PROTAC-PEG7 (Hypothetical) | BRD4 | Pomalidomide | 25 | >95 |

| Reference Inhibitor | BRD4 | N/A | >10,000 (Degradation) | N/A |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Illustrative Ternary Complex Formation and Binding Affinities

| Compound | Binding Affinity to Target (Kd, nM) | Binding Affinity to E3 Ligase (Kd, nM) | Ternary Complex Cooperativity (α) |

| PROTAC-PEG7 (Hypothetical) | 100 | 250 | 5 |

Kd: Dissociation constant. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis and biological evaluation of a PROTAC utilizing a propargyl-PEG linker. This protocol is based on the synthesis of a PROTAC using the closely related Propargyl-PEG7-acid, and the steps are highly transferable.

PROTAC Synthesis via a Two-Step Approach

This protocol describes the synthesis of a PROTAC through an initial amide coupling of a ligand to the linker, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Attachment of the First Ligand (e.g., to the alcohol group of this compound)

-

Materials:

-

This compound

-

Ligand 1 with a suitable functional group for ether or ester formation (e.g., a leaving group for etherification or a carboxylic acid for esterification)

-

Appropriate reagents for the chosen coupling chemistry (e.g., base for etherification, coupling agents like DCC/DMAP for esterification)

-

Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

-

Protocol:

-

Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

-

Add the appropriate coupling reagents.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the alkyne-functionalized intermediate by flash column chromatography.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Alkyne-functionalized intermediate from Step 1

-

Azide-modified Ligand 2

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent mixture (e.g., DMSO/water or t-BuOH/water)

-

-

Protocol:

-

Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the solvent mixture.

-

In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Biological Evaluation: Determination of Protein Degradation (DC50)

This protocol outlines the use of Western blotting to quantify the degradation of the target protein.

-

Materials:

-

Cells expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the half-maximal degradation concentration (DC50) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a common signaling pathway targeted by PROTACs, providing a conceptual framework for their application.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Figure 2: Simplified KRAS signaling pathway and the point of intervention for a KRAS-targeting PROTAC.

Figure 3: A generalized workflow for the development and evaluation of a PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its propargyl group enables efficient "click chemistry" ligation, while the PEG7 chain imparts favorable physicochemical properties such as solubility and provides optimal spacing and flexibility for the formation of a productive ternary complex. The terminal alcohol group offers a convenient handle for the attachment of various ligands. While the optimal linker is target-dependent and often requires empirical determination, the principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel and effective protein degraders using this compound. The continued exploration of such linkers will undoubtedly accelerate the development of next-generation therapeutics based on targeted protein degradation.

References

The Pivotal Role of the PEG7 Spacer in Propargyl-PEG7-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has introduced a new paradigm in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules are meticulously designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker connecting the POI-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive technical overview of Propargyl-PEG7-alcohol, a versatile linker building block, with a particular focus on the core functionalities of its polyethylene (B3416737) glycol (PEG) spacer.

Core Concepts of the PEG Spacer in this compound

This compound is a heterobifunctional molecule featuring a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol chain, and a terminal alcohol group. The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for efficient and specific conjugation to azide-modified molecules. The terminal alcohol can be further functionalized, for instance, by converting it to an acid for amide bond formation.

The central component, the PEG7 spacer, is not merely a passive connector but an active contributor to the overall properties of the resulting PROTAC molecule. Its key attributes include:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their formulation and bioavailability. Furthermore, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially enhancing cell membrane permeability.

-

Optimal Spacing and Flexibility: The length of the PEG7 spacer provides substantial physical separation between the two ligands of the PROTAC. This distance is often critical to allow for the simultaneous and sterically unhindered binding of the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally for this interaction.

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is known to reduce the immunogenicity of conjugated molecules. This property is advantageous for the development of therapeutics with favorable safety profiles.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C15H28O7 | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| CAS Number | 944560-99-0 | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Purity | >96% | [1] |

| Solubility | Miscible with water and most polar organic solvents | [3] |

| Boiling Point | 114-115 °C (for propargyl alcohol) | [2] |

| Density | 0.963 g/mL at 25 °C (for propargyl alcohol) | [2] |

| Refractive Index | n20/D 1.432 (for propargyl alcohol) | [2] |

Experimental Protocols

Representative Synthesis of a Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)

While a specific protocol for this compound is proprietary to manufacturers, the following is a representative procedure for the synthesis of a propargyl-terminated heterobifunctional PEG, which can be adapted for different PEG lengths. This protocol is based on the esterification of a carboxyl-PEG-alcohol.

Materials:

-

HOOC-PEGn-OH (where n is the number of PEG units)

-

Potassium hydroxide (B78521) (KOH)

-

Propargyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH2Cl2)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Potassium Salt: In a round-bottom flask, dissolve HOOC-PEGn-OH (1.0 eq) and KOH (1.1 eq) in anhydrous DMF.

-

Reaction with Propargyl Bromide: Heat the mixture to 100°C and stir for 1 hour. Then, add propargyl bromide (1.1 eq) dropwise to the solution over 30 minutes.

-

Reaction Completion: Stir the reaction mixture at 70°C for 15 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in distilled water and extract with CH2Cl2 (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate (B86663). Filter and concentrate the solution in vacuo to yield the α-hydroxyl-ω-propargyl PEG product.

-

Characterization: The final product should be characterized by 1H NMR and mass spectrometry to confirm its structure and purity.[4][5][6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The propargyl group of this compound is readily conjugated to an azide-functionalized molecule via CuAAC, a highly efficient and specific "click chemistry" reaction.[7][8][9][10][11]

Materials:

-

Propargyl-PEG7-functionalized molecule (e.g., POI ligand)

-

Azide-functionalized molecule (e.g., E3 ligase ligand)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Reaction vessel (e.g., Eppendorf tube)

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the chosen buffer.

-

Reaction Mixture Assembly: In a reaction vessel, combine the Propargyl-PEG7-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (typically near equimolar).

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

-

Initiation of Reaction: Add the CuSO4/THPTA mixture to the reaction vessel containing the alkyne and azide.

-

Reduction of Copper: Add a fresh solution of sodium ascorbate to the reaction mixture. This reduces Cu(II) to the active Cu(I) catalytic species.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the desired PROTAC product can be purified using standard techniques such as HPLC.

The Role of the PEG7 Spacer in PROTAC Efficacy: A Representative Case

While specific data for a PROTAC utilizing a this compound linker is not publicly available, numerous studies have demonstrated the critical impact of PEG linker length on PROTAC performance. The following table provides representative data illustrating how linker length can influence degradation efficiency (DC50) and maximal degradation (Dmax).

| PROTAC | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| BTK Degrader 1 | PEG6 | BTK | Mino | <10 | ~90 | [12] |

| BTK Degrader 2 (NC-1) | Non-covalent, flexible linker | BTK | Mino | 2.2 | 97 | [12] |

| KRAS G12C Degrader (CRBN) | Not specified | KRAS G12C | Not specified | 30 | >90 | [13] |

| KRAS G12C Degrader (VHL) | Not specified | KRAS G12C | Not specified | 100 | >90 | [13] |

This table presents illustrative data from studies on BTK and KRAS degraders to highlight the typical range of DC50 and Dmax values achieved with potent PROTACs. The specific linker composition and length are key determinants of these values.[12][13][14][15]

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of this compound in drug development, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Androgen Receptor (AR) signaling pathway and PROTAC intervention.[16][17][18][19][20]

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and PROTAC intervention.[21][22][23]

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. The integrated PEG7 spacer is a key functional component that significantly influences the physicochemical properties and biological activity of the final PROTAC molecule. By providing a balance of hydrophilicity, flexibility, and optimal spacing, the PEG7 linker facilitates the formation of a productive ternary complex, leading to efficient targeted protein degradation. A thorough understanding of the role of the PEG spacer is essential for the rational design of next-generation protein degraders with enhanced therapeutic potential.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Propargyl alcohol | 107-19-7 [chemicalbook.com]

- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(944560-99-0) 1H NMR [m.chemicalbook.com]

- 5. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 11. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesensors.com [lifesensors.com]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. scispace.com [scispace.com]

- 16. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

Propargyl-PEG7-alcohol for Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propargyl-PEG7-alcohol, a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, detailed experimental protocols for its application, and a comparative analysis of its performance characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of next-generation targeted therapeutics.

Introduction to this compound in ADC Development

This compound is a chemical linker that plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb). Its structure features three key components:

-

A propargyl group: This terminal alkyne functionality is essential for engaging in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the stable, covalent attachment of the linker to an azide-modified antibody.

-

A polyethylene (B3416737) glycol (PEG) spacer: The seven repeating units of ethylene (B1197577) glycol (PEG7) impart hydrophilicity to the linker. This is a critical feature in ADC design, as it can help to mitigate the aggregation often caused by hydrophobic drug payloads. The PEG spacer can also improve the pharmacokinetic properties of the resulting ADC, potentially leading to a longer circulation half-life and enhanced tumor accumulation.

-

A terminal alcohol group: The hydroxyl (-OH) group provides a reactive site for the attachment of a cytotoxic payload. This is typically achieved through activation of the alcohol or by its conversion to other functional groups suitable for conjugation with the drug.

The use of this compound in ADC development offers the potential for creating more homogeneous and stable conjugates with favorable pharmacological profiles.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in ADC synthesis.

| Property | Value | Reference |

| Molecular Formula | C15H28O7 | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| CAS Number | 944560-99-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically >95% or >98% | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [1] |

| Storage | -20°C | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the development of an ADC using this compound.

Preparation of an Azide-Modified Antibody

To utilize the propargyl group of the linker via click chemistry, the antibody must first be functionalized with azide (B81097) groups. This can be achieved through various methods, including the modification of lysine (B10760008) residues or through site-specific engineering.

Protocol: Azide Modification of Antibody Lysine Residues

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-NHS ester (e.g., Azido-dPEG®4-NHS ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

-

Procedure:

-

Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO.

-

Exchange the buffer of the mAb solution to the reaction buffer using a desalting column.

-

Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).

-

Add a molar excess of the Azido-NHS ester to the mAb solution. The exact molar ratio should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Remove the excess, unreacted Azido-NHS ester by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.

-

Determine the concentration and degree of azide labeling of the modified antibody.

-

Conjugation of this compound to a Cytotoxic Payload

The hydroxyl group of this compound must be activated or modified to enable conjugation with the cytotoxic drug. This protocol describes a general approach for activating the alcohol as a p-nitrophenyl (PNP) carbonate, which can then react with an amine-containing drug.

Protocol: Activation of this compound and Conjugation to a Payload

-

Materials:

-

This compound

-

Di(p-nitrophenyl) carbonate (PNP-carbonate)

-

Dichloromethane (DCM)

-

Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase HPLC for purification

-

-

Procedure:

-

Activation of this compound:

-

Dissolve this compound and PNP-carbonate in anhydrous DCM.

-

Add pyridine to the solution and stir at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure to obtain the activated Propargyl-PEG7-PNP carbonate.

-

-

Conjugation to the Payload:

-

Dissolve the amine-containing payload and the activated Propargyl-PEG7-PNP carbonate in anhydrous DMF.

-

Add TEA to the solution and stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the resulting Propargyl-PEG7-Payload conjugate by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry and NMR.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the "click" reaction to conjugate the azide-modified antibody with the alkyne-functionalized payload.

Protocol: CuAAC Conjugation

-

Materials:

-

Azide-modified antibody

-

Propargyl-PEG7-Payload conjugate

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column for purification

-

-

Procedure:

-

Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

-

In a reaction vessel, combine the azide-modified antibody and a molar excess of the Propargyl-PEG7-Payload conjugate in the reaction buffer.

-

Prepare a pre-mixed solution of CuSO4 and THPTA (typically a 1:5 molar ratio).

-

Add the CuSO4/THPTA solution to the antibody-payload mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Quench the reaction by adding a chelating agent like EDTA.

-

Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload, catalyst, and other small molecules.[3]

-

Concentrate the purified ADC and store it under appropriate conditions.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and to understand its properties.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. As more drug molecules are conjugated to the antibody, its hydrophobicity increases, leading to a longer retention time on the HIC column.

-

Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

-

Calculate the weighted average DAR based on the peak areas.

-

Analysis of Purity and Aggregation

Protocol: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their size. Monomeric ADC will elute as a single major peak, while aggregates will elute earlier.

-

Instrumentation: HPLC system with an SEC column (e.g., TSKgel G3000SWXL).

-

Mobile Phase: A buffer that maintains the native structure of the antibody (e.g., PBS, pH 7.0).

-

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample.

-

Monitor the elution profile at 280 nm.

-

The percentage of the monomeric peak relative to the total peak area indicates the purity and the extent of aggregation.

-

Quantitative Data and Performance Comparison

The length of the PEG linker can significantly impact the properties of an ADC. While direct comparative data for this compound against a wide range of other linkers is not extensively published in a single study, the following tables summarize representative data on how varying PEG chain lengths can influence key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | Half-life Extension (fold increase vs. no PEG) | Reference |

| No PEG | 1.0 | [4][5] |

| PEG4 | 2.5 | [4][5] |

| PEG10 | 11.2 | [4][5] |

Note: This data is based on an affibody-drug conjugate, but illustrates the general trend of increased half-life with longer PEG chains.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

| Linker | In Vitro Cytotoxicity Reduction (fold decrease vs. no PEG) | Reference |

| No PEG | 1.0 | [4][5] |

| PEG4 | 4.5 | [4][5] |

| PEG10 | 22.0 | [4][5] |

Note: While longer PEG chains can sometimes lead to a reduction in in vitro potency, this is often offset by improved pharmacokinetics, leading to enhanced in vivo efficacy.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development with this compound.

Experimental Workflow for ADC Synthesis

Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.

Mechanism of Action of a PEGylated ADC

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and valuable tool in the development of antibody-drug conjugates. Its bifunctional nature, combining a "clickable" propargyl group with a hydrophilic PEG7 spacer and a payload attachment point, enables the synthesis of more homogeneous and stable ADCs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their ADC design and development workflows. As the field of targeted cancer therapy continues to evolve, the rational design of linkers, such as this compound, will remain a critical factor in the creation of safer and more effective treatments.

References

- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG7-alcohol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory research and development settings. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. A comprehensive risk assessment should be performed before handling Propargyl-PEG7-alcohol.

Executive Summary

This compound is a bifunctional linker molecule integral to advancements in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure comprises a terminal alkyne (propargyl group) for "click" chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization.

While specific toxicological data for this compound is largely unavailable, its structure contains the propargyl functional group, which is derived from propargyl alcohol—a highly toxic, flammable, and corrosive substance. The PEG chain is generally considered biocompatible and is known to alter the physicochemical properties of molecules, often reducing their toxicity and volatility. However, in the absence of direct safety data, a conservative approach to handling, assuming potential hazards based on the propargyl moiety, is strongly recommended. This guide synthesizes available data to provide a comprehensive overview of safety, handling, and key experimental applications.

Physicochemical and Safety Data

Quantitative data for this compound is sparse. The following tables summarize available information for the compound and its hazardous structural analog, propargyl alcohol, to inform safety protocols.

Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 944560-99-0 / 1422023-54-8 | [1] |

| Molecular Formula | C₁₅H₂₈O₇ | |

| Molecular Weight | 320.38 g/mol | |

| Appearance | Liquid | |

| Purity | Typically >96% | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage Temperature | -20°C or 4°C, store under inert gas (e.g., Argon, Nitrogen) | [1][2] |

Hazard Profile of Propargyl Alcohol (for reference)

Users must handle this compound with the understanding that while the PEG chain likely mitigates the hazards of the propargyl group, the potential for toxicity exists. The data for propargyl alcohol should be used to establish conservative safety measures.

| Hazard Classification | Description | Citation(s) |

| GHS Hazard Statements | H226: Flammable liquid and vapour.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H411: Toxic to aquatic life with long lasting effects. | [3] |

| Acute Toxicity (Oral) | LD50 (Rat): 56.4 mg/kg | [4] |

| Acute Toxicity (Dermal) | LD50 (Rabbit): 88 mg/kg | [5] |

| Acute Toxicity (Inhalation) | LC50 (Rat): 1.41 mg/L (4 h) | |

| Flash Point | 33 - 36°C (91.4 - 97°F) | [4][5] |

| Exposure Limits (OSHA PEL) | 1 ppm (8-hour shift) | [6] |

Safety and Handling

Due to the lack of specific safety data for this compound, the following handling procedures are based on a combination of best practices for handling PEG derivatives and a conservative approach informed by the hazards of propargyl alcohol.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[5]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is possible, an impervious apron or full-body suit is recommended.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Safe Handling and Storage

-

Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (-20°C for long-term, 2-8°C for short-term).[2][7] Keep in a dry, dark place away from light, moisture, and sources of ignition.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and heavy metal salts.[3]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

-

Spills: Absorb small spills with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[5] Evacuate the area for large spills and prevent entry into waterways.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound may be considered a hazardous waste.

Experimental Protocols and Applications

This compound is primarily used as a linker in bioconjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction.[7]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) conjugation of the first ligand to the linker, and 2) "clicking" the second ligand to the other end of the linker. The following workflow illustrates the conjugation of a target protein ligand (Ligand 1) to the alcohol end of the linker, followed by a click reaction with an azide-modified E3 ligase ligand (Ligand 2).

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Protocol: PROTAC Synthesis via Click Chemistry